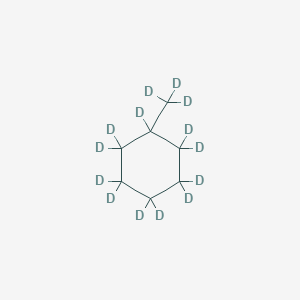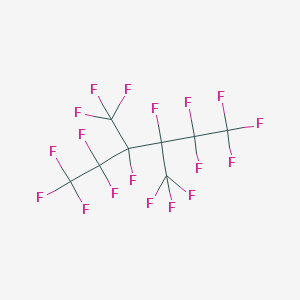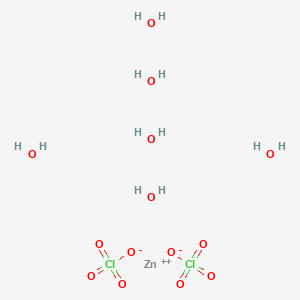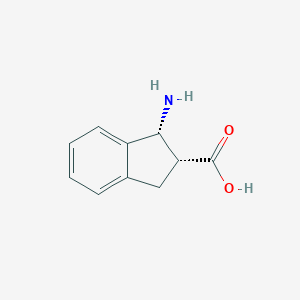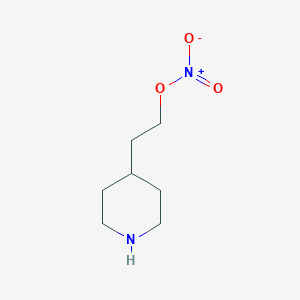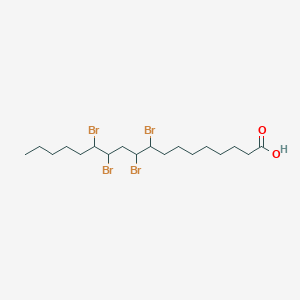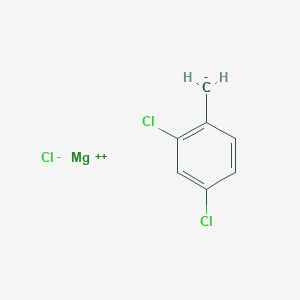
氯化镁(2,4-二氯苯基)甲烷化物 (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of magnesium-based reagents can involve the use of magnesium in combination with various organic and inorganic ligands. For instance, (chloromethyl)magnesium chloride–lithium chloride is synthesized as a mixed lithium–magnesium carbenoid and is used for the chemoselective synthesis of functionalized aromatic chlorohydrins . This suggests that magnesium chloride (2,4-dichlorophenyl)methanide could potentially be synthesized through a similar approach, involving the reaction of magnesium with an appropriate chlorophenyl compound.
Molecular Structure Analysis
The molecular structure of magnesium-based compounds can be complex, as seen in the case of magnesium dichloride decahydrate, which consists of Mg(H2O)6 octahedra arranged in a specific sequence . The structure of magnesium nitride chloride, Mg2NCl, is another example where magnesium is octahedrally coordinated by six atoms . These examples indicate that the molecular structure of magnesium chloride (2,4-dichlorophenyl)methanide would likely involve magnesium coordinated with chloride and the dichlorophenyl group in a specific geometric arrangement.
Chemical Reactions Analysis
Magnesium-based reagents are known for their reactivity in various organic transformations. The Mg/MeOH system, for example, is used as a reducing agent in reductive cyclization, reductive elimination, and other reactions . The reactivity of (chloromethyl)magnesium chloride–lithium chloride with aromatic aldehydes and the dehalogenation of aryl halides with magnesium in methanol are indicative of the potential reactions that magnesium chloride (2,4-dichlorophenyl)methanide could undergo, such as nucleophilic addition to carbonyl compounds or participation in dehalogenation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of magnesium-based compounds can vary widely. For example, the Born-Oppenheimer molecular dynamics study of chlorophyll-c2 in liquid methanol reveals the displacement of a pentacoordinated Mg atom from the macrocycle plane, affecting the solvation and electronic properties . The use of magnesium perchlorate as a catalyst in the synthesis of alpha-aminophosphonates demonstrates the influence of the counteranion on the reactivity of magnesium compounds . These studies suggest that the physical and chemical properties of magnesium chloride (2,4-dichlorophenyl)methanide would be influenced by its coordination environment and the electronic effects of the dichlorophenyl group.
科学研究应用
1. Ziegler-Natta Catalyzed Polyolefin Products
- Summary of Application : Magnesium Chloride is used in the Ziegler-Natta catalysts, which opened a novel aspect of chemistry in terms of polyolefin formation . Polyolefins such as polyethylene and polypropylene are the most versatile materials in recent times .
- Methods of Application : The Ziegler-Natta catalyst system, polymerization reaction, and polymer process technologies are gradually upgrading to produce different polyolefin products .
- Results or Outcomes : The innovation of Ziegler-Natta catalysts has led to significant progress in catalytic olefin polymerization, simplifying polyolefin production by optimizing the reaction conditions and internal donors .
2. Deicing Applications
- Summary of Application : Magnesium Chloride is used in deicing applications due to its capability to depress freezing temperatures to a lower point than other salts such as sodium chloride .
- Methods of Application : The constituents of concrete can alter the MgCl2–H2O phase diagram when it is used to interpret the performance of concrete . Different chemical reactions may concurrently occur between MgCl2 and cementitious constituents .
- Results or Outcomes : It was observed that MgCl2 can be entirely consumed in concrete by the chemical reactions and produce CaCl2 . These chemical reactions occurred rapidly (within 5-10 min) and caused a significant decrease in subsequent fluid ingress into exposed concrete .
3. E1 Reaction
- Summary of Application : Magnesium Chloride can be involved in E1 reactions, a type of elimination reaction in organic chemistry .
- Methods of Application : In an E1 reaction, a tertiary carbocation is formed when a leaving group, such as a bromide, dissociates. This is a slow, rate-determining step. Then, a base removes a hydrogen from the β-carbon, and the C-H bond electron pair forms a C-C π bond .
- Results or Outcomes : The E1 reaction mechanism results in the formation of an alkene .
4. Carbocation Rearrangements
- Summary of Application : Magnesium Chloride can be involved in carbocation rearrangements, a common phenomenon in organic chemistry reactions .
- Methods of Application : Carbocation rearrangements involve the movement of a carbocation from an unstable state to a more stable state through various structural reorganizational “shifts” within the molecule .
- Results or Outcomes : Once the carbocation has shifted over to a different carbon, we can say that there is a structural isomer of the initial molecule .
5. Synthesis of Heterocyclic Compounds
- Summary of Application : Magnesium Chloride has been reported to be a versatile reagent especially as a Lewis acid catalyst in a variety of organic transformations including the preparation of heterocyclic compounds .
- Methods of Application : The use of MgCl2 in organic chemistry involves its role as a Lewis acid catalyst in various organic transformations .
- Results or Outcomes : The use of MgCl2 has led to the successful synthesis of a variety of heterocyclic compounds .
6. Preparation of Metallic Magnesium
安全和危害
“Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)” is sensitive to air and moisture . It may form a precipitate . It reacts violently with water, and its thermal decomposition can lead to the release of irritating gases and vapors . Hazardous combustion products include magnesium oxides and hydrogen chloride gas .
属性
IUPAC Name |
magnesium;2,4-dichloro-1-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMYROGYRWDEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519490 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
CAS RN |
129752-86-9 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

